(1S)-1-(2-Anthryl)-2-methylpropylamine
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Overview
Description
(1S)-1-(2-Anthryl)-2-methylpropylamine is an organic compound with a complex structure that includes an anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Anthryl)-2-methylpropylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as anthracene and 2-methylpropylamine.
Reaction Conditions: The key step involves the formation of the anthracene moiety, which is achieved through a Friedel-Crafts alkylation reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Purification: The crude product is purified using column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the Friedel-Crafts alkylation reaction.
Optimization: Reaction conditions are optimized to maximize yield and minimize by-products.
Purification: Industrial purification techniques such as recrystallization and distillation are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-Anthryl)-2-methylpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
(1S)-1-(2-Anthryl)-2-methylpropylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (1S)-1-(2-Anthryl)-2-methylpropylamine involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in viral replication and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Dihydro-nogalonic acid methyl ester: A dihydroxyanthraquinone derivative with similar structural features.
Substituted 5-hydroxy-3,4,6,9,9a,10-hexahydro-2H-1-oxa-4a,8a-diaza-anthracene-6,10-diones: Compounds with anti-HIV activity.
Uniqueness
(1S)-1-(2-Anthryl)-2-methylpropylamine is unique due to its specific structural configuration and the presence of the anthracene moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N |
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Molecular Weight |
249.3 g/mol |
IUPAC Name |
(1S)-1-anthracen-2-yl-2-methylpropan-1-amine |
InChI |
InChI=1S/C18H19N/c1-12(2)18(19)16-8-7-15-9-13-5-3-4-6-14(13)10-17(15)11-16/h3-12,18H,19H2,1-2H3/t18-/m0/s1 |
InChI Key |
XYRDBHHDUROQIL-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Canonical SMILES |
CC(C)C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Origin of Product |
United States |
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